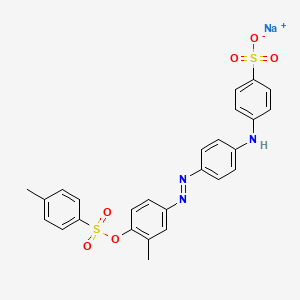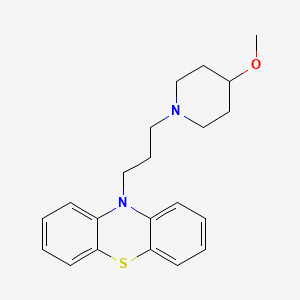
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester is a complex organic compound with a unique structure that combines a long-chain fatty acid with a phosphinyl amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester typically involves multiple steps The process begins with the preparation of the 12-hydroxy-octadecanoic acid, which is then esterified with a propyl ester group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Aplicaciones Científicas De Investigación
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a component of lipid membranes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects. For example, the aziridinyl groups may interact with nucleophilic sites on proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- Octadecanoic acid, 9,10-dihydroxy-, methyl ester
- Glycerol monostearate, 2TMS derivative
Uniqueness
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester is unique due to the presence of the bis(2-methyl-1-aziridinyl)phosphinyl amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar long-chain fatty acids and esters.
Propiedades
Número CAS |
72929-03-4 |
|---|---|
Fórmula molecular |
C27H54N3O4P |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
[(2S)-2-[bis[(2S)-2-methylaziridin-1-yl]phosphorylamino]propyl] (12S)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/C27H54N3O4P/c1-5-6-7-14-17-26(31)18-15-12-10-8-9-11-13-16-19-27(32)34-22-23(2)28-35(33,29-20-24(29)3)30-21-25(30)4/h23-26,31H,5-22H2,1-4H3,(H,28,33)/t23-,24-,25-,26-,29?,30?,35?/m0/s1 |
Clave InChI |
XQCRETOCUWOCEQ-CFAPVWQISA-N |
SMILES isomérico |
CCCCCC[C@@H](CCCCCCCCCCC(=O)OC[C@H](C)NP(=O)(N1C[C@@H]1C)N2C[C@@H]2C)O |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C)NP(=O)(N1CC1C)N2CC2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



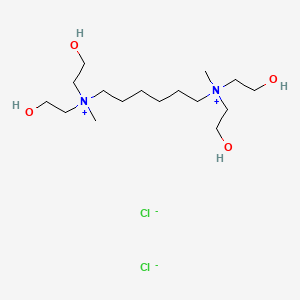

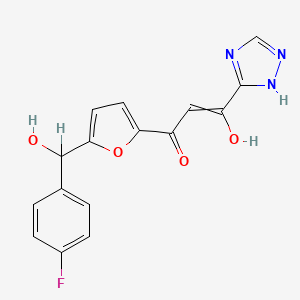
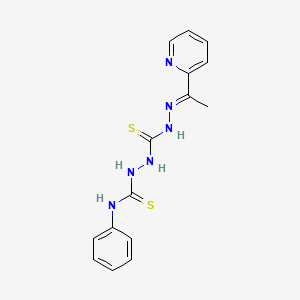


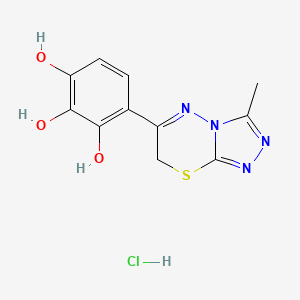
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)

